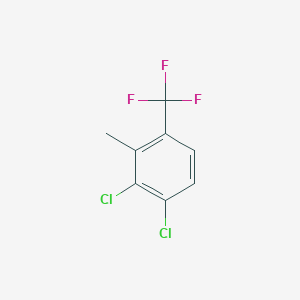

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene

Description

Properties

IUPAC Name |

1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl2F3/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKEPZNANVYCVOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Cl)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl2F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563568 | |

| Record name | 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115571-59-0 | |

| Record name | 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=115571-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene CAS number

An In-Depth Technical Guide to 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene

Abstract

This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic compound of significant interest in synthetic chemistry. With the CAS Number 115571-59-0, this molecule serves as a versatile building block, particularly in the fields of pharmaceutical and agrochemical development. The strategic placement of chloro, methyl, and trifluoromethyl groups on the benzene ring imparts unique electronic and lipophilic properties, making it a valuable intermediate for creating complex molecular architectures. This document details its chemical properties, plausible synthetic pathways, key applications, and essential safety protocols, tailored for researchers, chemists, and professionals in drug discovery and material science.

Chemical Identity and Physicochemical Properties

This compound is a substituted toluene derivative. Its structural features are pivotal to its reactivity and utility in organic synthesis. The electron-withdrawing nature of the two chlorine atoms and the powerful inductive effect of the trifluoromethyl group significantly influence the chemistry of the aromatic ring.

Table 1: Chemical Identifiers and Descriptors

| Identifier | Value | Source |

| CAS Number | 115571-59-0 | PubChem[1] |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₈H₅Cl₂F₃ | PubChem[1] |

| Synonyms | 2,3-Dichloro-6-(trifluoromethyl)toluene | PubChem[1] |

| InChI | InChI=1S/C8H5Cl2F3/c1-4-5(8(11,12)13)2-3-6(9)7(4)10/h2-3H,1H3 | PubChem[1] |

| SMILES | CC1=C(C=CC(=C1Cl)Cl)C(F)(F)F | PubChem[1] |

Table 2: Computed Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 229.02 g/mol | PubChem[1] |

| XLogP3 | 4.4 | PubChem[1] |

| Monoisotopic Mass | 227.9720400 Da | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

Synthesis and Mechanistic Considerations

The synthesis of polychlorinated and trifluoromethylated benzene derivatives often involves multi-step sequences that require careful control of regioselectivity. While a specific, validated protocol for this compound is not extensively published, a logical synthetic approach can be devised based on established organometallic and fluorination chemistries. A plausible route could start from a pre-functionalized dichlorotoluene.

The introduction of the trifluoromethyl group is a key transformation. Modern methods for trifluoromethylation have become increasingly sophisticated, though classical approaches involving harsh reagents are still relevant in industrial-scale synthesis. For instance, the reaction of a related dichlorobenzotrichloride with anhydrous hydrogen fluoride is a known method for producing dichlorobenzotrifluoride compounds.[2]

Below is a conceptual workflow illustrating a potential synthetic pathway.

Caption: Conceptual workflow for the synthesis of the target compound.

Applications in Research and Drug Development

The trifluoromethyl (-CF₃) group is a cornerstone of modern medicinal chemistry.[3][4] Its inclusion in a molecule can dramatically enhance metabolic stability, binding affinity, and lipophilicity, which in turn improves pharmacokinetic and pharmacodynamic profiles.[4] this compound serves as an excellent starting scaffold for incorporating this crucial functional group into larger, more complex bioactive molecules.

Intermediate for Bioactive Molecules

This compound is an important intermediate for synthesizing a range of products, from pharmaceuticals to agrochemicals.[5] For example, substituted dichlorobenzotrifluorides are used as key intermediates in the production of insecticides and herbicides. The specific substitution pattern of this compound makes it a candidate for creating novel derivatives with potentially high biological activity. For instance, related aniline derivatives are used to synthesize GABA receptor antagonists and pyrazole-type insecticides like Fipronil.[6]

Role in 1,2,3-Triazole Synthesis

A significant application of related trifluoromethyl-phenyl structures is in the synthesis of 1,2,3-triazoles via 1,3-dipolar cycloaddition reactions.[7] These reactions, often catalyzed by copper(I), involve the coupling of an aryl azide with a terminal alkyne. The resulting triazole ring is a common and important scaffold in many pharmaceutical compounds due to its favorable chemical properties and ability to form hydrogen bonds. A general protocol for such a reaction, starting from the corresponding aniline, is outlined below.

Caption: Pathway from an aniline precursor to a 1,2,3-triazole derivative.

Experimental Protocols and Safety

Working with halogenated and trifluoromethylated aromatic compounds requires strict adherence to safety protocols due to their potential reactivity and toxicity.

General Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The following is a representative, non-validated protocol based on established methods for synthesizing 1,2,3-triazoles from aryl azides.[7] This protocol assumes the successful synthesis of the corresponding azide from 1,2-Dichloro-3-methyl-4-(trifluoromethyl)aniline.

-

Preparation: In a nitrogen-flushed round-bottom flask, dissolve the aryl azide (1.0 equivalent) and a terminal alkyne (1.1 equivalents) in a 1:1 mixture of tert-butanol and water.

-

Catalyst Addition: To the stirring solution, add sodium ascorbate (0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.1 equivalents). The reaction mixture should change color, indicating the in-situ reduction of Cu(II) to the active Cu(I) species.

-

Reaction: Allow the mixture to stir vigorously at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, dilute the reaction with water and extract the product with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 1,4-disubstituted triazole.

Safety and Handling

Safety data for the specific target molecule is limited, but information from closely related dichlorobenzotrifluoride compounds provides essential guidance.[8][9]

Table 3: Hazard Summary and Handling Precautions

| Category | Recommendation | Source |

| Health Hazards | Causes skin and serious eye irritation. May be harmful if swallowed or inhaled. | Fisher Scientific[8] |

| Physical Hazards | Combustible liquid. Vapors may form explosive mixtures with air at elevated temperatures. | Sigma-Aldrich[10] |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, flame-retardant antistatic protective clothing, and chemical-resistant gloves. | Fisher Scientific[8], Sigma-Aldrich[10] |

| Handling | Use only in a well-ventilated area or under a chemical fume hood. Keep away from heat, sparks, and open flames. Ground/bond container and receiving equipment to prevent static discharge. | Fisher Scientific[8], Sigma-Aldrich[10] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep in a corrosives area. | Fisher Scientific[8] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek immediate medical attention. | Fisher Scientific[8] |

| First Aid (Skin) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | Fisher Scientific[8] |

Conclusion

This compound is a highly functionalized aromatic compound with significant potential as a chemical intermediate. Its unique substitution pattern, combining chlorine, methyl, and trifluoromethyl groups, provides a platform for developing novel molecules in the pharmaceutical and agrochemical sectors. Understanding its properties, synthetic routes, and safe handling is crucial for leveraging its full potential in research and development.

References

-

Mol-Instincts. 1,2-DICHLORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 328-84-7. Available from: [Link]

-

PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

-

Solubility of Things. 1,2-dichloro-4-(trifluoromethyl)benzene. Available from: [Link]

-

Gujarat Fluorochemicals Limited. Global Product Strategy Safety Summary: 2,6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. Available from: [Link]

-

PubChem. 3,4-Dichlorobenzotrifluoride. National Center for Biotechnology Information. Available from: [Link]

-

ChemRxiv. Large-scale synthesis of Notum inhibitor 1-(2,4-dichloro-3-(trifluoromethyl)-phenyl)-1H. Available from: [Link]

-

National Center for Biotechnology Information. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1][11][12]-Triazoles. PubMed Central. Available from: [Link]

-

Cheméo. Chemical Properties of Benzene, 1-chloro-3-(trifluoromethyl)- (CAS 98-15-7). Available from: [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

- Google Patents. US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers.

- Google Patents. CN110498730B - Synthetic method of 1,2,4-trifluorobenzene.

-

NIST. Benzene, 1,2-dichloro-3-methyl-. NIST WebBook. Available from: [Link]

-

MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Available from: [Link]

-

National Center for Biotechnology Information. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available from: [Link]

-

PubChem. 1,2-Dichloro-3-(trifluoromethyl)benzene. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. This compound | C8H5Cl2F3 | CID 14745915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. gfl.co.in [gfl.co.in]

- 7. Regioselective Synthesis of 1-(2,6-Dichloro-4-Trifluoromethyl-phenyl)-4-Alkyl-1H-[1,2,3]-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Page loading... [guidechem.com]

- 12. 1,2-DICHLORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 328-84-7 [matrix-fine-chemicals.com]

An In-depth Technical Guide to 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the core properties, synthesis, and analytical methodologies related to 1,2-dichloro-3-methyl-4-(trifluoromethyl)benzene. Designed for professionals in research and drug development, this document synthesizes technical data with practical insights, grounded in established scientific principles.

Introduction: The Significance of Fluorinated Aromatics in Modern Chemistry

The incorporation of fluorine and fluorinated groups, such as the trifluoromethyl (CF3) moiety, into organic molecules has become a cornerstone of modern medicinal chemistry and materials science. The trifluoromethyl group, in particular, can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] this compound is a halogenated aromatic compound with a unique substitution pattern that makes it a potentially valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals. Its distinct electronic and steric properties, arising from the ortho-dichloro and vicinal methyl and trifluoromethyl groups, warrant a detailed examination of its chemical behavior.

Core Molecular and Physical Properties

Precise experimental data for this compound is not extensively documented in publicly available literature, likely due to its specific isomeric form. However, we can infer and compute its fundamental properties based on its structure and data from closely related analogs.

Structural and Chemical Identifiers

-

IUPAC Name: this compound[3]

-

Synonyms: 2,3-Dichloro-6-(trifluoromethyl)toluene, 3,4-Dichloro-2-methylbenzotrifluoride[3]

-

CAS Number: 115571-59-0

-

Molecular Formula: C₈H₅Cl₂F₃[3]

-

Molecular Weight: 229.02 g/mol [3]

-

SMILES: CC1=C(C=CC(=C1Cl)Cl)C(F)(F)F

Below is a diagram illustrating the chemical structure of the molecule.

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the computed and expected physical properties. It is crucial to note that experimental values for this specific isomer are scarce, and these values are largely predictive.

| Property | Value | Source |

| Molecular Weight | 229.02 g/mol | PubChem[3] |

| XLogP3 | 4.4 | PubChem (Computed)[3] |

| Boiling Point | Not available | - |

| Melting Point | Not available | - |

| Density | Not available | - |

| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, acetone, dichloromethane) and insoluble in water. | Inferred from related compounds[4] |

The high XLogP3 value suggests significant lipophilicity, a key factor in drug design influencing membrane permeability and bioavailability.

Synthesis and Reactivity

While a specific, detailed synthesis for this compound is not readily found in the literature, a plausible synthetic route can be devised based on established organometallic and fluorination chemistries. A potential starting material could be a suitably substituted dichlorotoluene derivative.

Postulated Synthetic Pathway

A potential synthetic approach could involve the trifluoromethylation of a pre-functionalized dichlorotoluene. One possible, though not explicitly documented, route is outlined below. This should be considered a theoretical pathway requiring experimental validation.

Caption: A postulated synthetic pathway for this compound.

Experimental Protocol (Hypothetical):

-

Iodination of 1,2-Dichloro-3-methylbenzene: To a stirred solution of 1,2-dichloro-3-methylbenzene in a suitable solvent (e.g., acetic acid), add iodine, iodic acid, and a catalytic amount of sulfuric acid. Heat the reaction mixture to facilitate the electrophilic aromatic substitution, predominantly at the less sterically hindered position para to the methyl group. Monitor the reaction by GC-MS. Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) and extract the product with an organic solvent.

-

Trifluoromethylation: The resulting 1,2-dichloro-3-methyl-4-iodobenzene can then be subjected to a copper-catalyzed trifluoromethylation reaction. A variety of trifluoromethylating agents can be employed, such as (trifluoromethyl)trimethylsilane (TMSCF₃) in the presence of a copper(I) salt and a suitable ligand. The reaction is typically carried out in an inert atmosphere in a high-boiling polar aprotic solvent like DMF or NMP.

Reactivity Insights

The reactivity of the benzene ring is significantly influenced by the electronic effects of its substituents. The two chlorine atoms and the trifluoromethyl group are strongly electron-withdrawing, deactivating the ring towards electrophilic aromatic substitution. The methyl group is electron-donating and activating. The interplay of these effects will direct any further substitution reactions. The benzylic protons of the methyl group may be susceptible to radical halogenation under appropriate conditions.

Spectroscopic and Analytical Characterization

Spectroscopic data is essential for the unambiguous identification and characterization of this compound. While a complete experimental dataset is not available, the expected spectral features can be predicted based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two aromatic protons. These would likely appear as doublets due to coupling with each other. A singlet in the aliphatic region would correspond to the three protons of the methyl group.

-

¹³C NMR: The carbon NMR spectrum will be more complex, with eight distinct signals for the eight carbon atoms. The carbon attached to the trifluoromethyl group will appear as a quartet due to C-F coupling. The chemical shifts of the aromatic carbons will be influenced by the chloro, methyl, and trifluoromethyl substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing trifluoromethylated compounds. A single sharp singlet is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift will be in the characteristic region for aromatic trifluoromethyl groups, typically around -60 to -65 ppm relative to CFCl₃.[5]

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern. The molecular ion peak (M⁺) would be observed at m/z 228 (for the most abundant isotopes ³⁵Cl). The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms, with peaks at M, M+2, and M+4 in a ratio of approximately 9:6:1. Common fragmentation pathways would likely involve the loss of chlorine atoms and the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the aromatic C-H stretching (around 3000-3100 cm⁻¹), C-C stretching in the aromatic ring (around 1400-1600 cm⁻¹), C-Cl stretching (typically in the fingerprint region below 800 cm⁻¹), and strong C-F stretching vibrations for the trifluoromethyl group (in the region of 1100-1350 cm⁻¹).

The following diagram outlines a general workflow for the analytical characterization of a synthesized batch of this compound.

Caption: A typical workflow for the analytical characterization of this compound.

Safety and Handling

-

Health Hazards: Likely to be harmful if swallowed, inhaled, or absorbed through the skin. May cause irritation to the skin, eyes, and respiratory tract.

-

Environmental Hazards: Halogenated aromatic compounds can be persistent in the environment and may be toxic to aquatic life.

-

Fire Hazards: The compound may be combustible.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

-

All waste should be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Applications in Research and Drug Development

Substituted dichlorotrifluoromethylbenzenes are valuable building blocks in the synthesis of complex organic molecules. The specific substitution pattern of this compound offers several strategic advantages for drug development:

-

Scaffold for Agrochemicals and Pharmaceuticals: The trifluoromethyl group can enhance the efficacy and metabolic stability of bioactive molecules. The chlorine and methyl groups provide sites for further functionalization, allowing for the generation of diverse chemical libraries for screening.

-

Probing Structure-Activity Relationships (SAR): By incorporating this moiety into a lead compound, researchers can systematically probe the effects of steric bulk, lipophilicity, and electronic properties on biological activity. The ortho-dichloro arrangement, in particular, can enforce specific conformations that may be beneficial for receptor binding.

Conclusion

This compound represents a chemical entity with significant potential for application in the fields of medicinal chemistry and materials science. While specific experimental data for this isomer is limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. A thorough understanding of its synthesis, reactivity, and analytical characterization is crucial for its effective utilization in research and development. As with any chemical, it is essential to handle this compound with the utmost care, following all recommended safety procedures.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,2-dichloro-4-(trifluoromethyl)benzene. Retrieved from [Link]

-

University of Wisconsin-Madison, Department of Chemistry. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

ResearchGate. (2025, July 1). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

-

MDPI. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Synthesis of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene

Introduction

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is a highly substituted aromatic compound of significant interest in the fields of medicinal chemistry and materials science. The unique electronic properties conferred by the trifluoromethyl group, combined with the specific substitution pattern of the chloro and methyl groups, make this molecule a valuable building block for the synthesis of novel pharmaceuticals and agrochemicals. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for this compound, tailored for researchers, scientists, and professionals in drug development. The proposed synthesis leverages well-established chemical transformations, including diazotization and a modern Sandmeyer-type trifluoromethylation, to offer a reliable and reproducible route to this target molecule.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic analysis of the target molecule, this compound, suggests that the key disconnection is the carbon-trifluoromethyl bond. The trifluoromethyl group can be introduced onto the aromatic ring via a Sandmeyer-type reaction, a powerful transformation that converts an aryl diazonium salt into a trifluoromethylarene.[1][2][3] This approach points to 2,3-dichloro-6-methylaniline as a suitable starting material. The synthesis, therefore, is proposed as a two-step process:

-

Diazotization of 2,3-dichloro-6-methylaniline to form the corresponding diazonium salt.

-

Sandmeyer Trifluoromethylation of the in situ generated diazonium salt to yield the final product.

This pathway is advantageous due to the ready availability of substituted anilines and the high efficiency and functional group tolerance of the Sandmeyer trifluoromethylation reaction.[4]

Visualizing the Synthesis Pathway

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocols

Part 1: Diazotization of 2,3-Dichloro-6-methylaniline

The diazotization of primary aromatic amines is a fundamental reaction in organic synthesis, leading to the formation of a versatile diazonium salt intermediate.[5][6]

Protocol:

-

To a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 2,3-dichloro-6-methylaniline (1.0 eq).

-

Add a 3 M solution of hydrochloric acid (3.0 eq) and cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Dissolve sodium nitrite (1.1 eq) in deionized water and add it dropwise to the aniline suspension via the dropping funnel, ensuring the temperature is maintained below 5 °C. The addition should be slow to control the exothermic reaction and prevent the decomposition of the diazonium salt.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the 2,3-dichloro-6-methylbenzenediazonium chloride. The resulting solution is typically a pale yellow color and should be used immediately in the subsequent step.

Causality of Experimental Choices:

-

Low Temperature (0-5 °C): Aryl diazonium salts are generally unstable at higher temperatures and can decompose, leading to side reactions and reduced yields. Maintaining a low temperature is critical for the success of this step.

-

Excess Acid: The use of excess hydrochloric acid ensures the complete protonation of the aniline and prevents the coupling of the diazonium salt with the unreacted aniline to form an azo compound.

Part 2: Sandmeyer Trifluoromethylation

The Sandmeyer reaction provides a robust method for the conversion of aryl diazonium salts to a wide range of functional groups, including the trifluoromethyl group.[1][2] Modern variations of this reaction utilize trifluoromethylating agents like trifluoromethyl(trimethyl)silane (TMSCF₃) in the presence of a copper catalyst.

Protocol:

-

In a separate reaction vessel, prepare the trifluoromethylating reagent. To a stirred suspension of copper(I) iodide (1.5 eq) and potassium fluoride (3.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add trifluoromethyl(trimethyl)silane (TMSCF₃) (2.0 eq) under an inert atmosphere (e.g., nitrogen or argon).

-

Stir this mixture at room temperature for 30 minutes to allow for the formation of the active copper-trifluoromethyl species.

-

Cool the freshly prepared diazonium salt solution from Part 1 to 0 °C.

-

Slowly add the diazonium salt solution to the trifluoromethylating reagent mixture. Vigorous evolution of nitrogen gas should be observed. The rate of addition should be controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of nitrogen ceases.

-

Upon completion of the reaction (monitored by TLC or GC-MS), quench the reaction by pouring the mixture into a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a pure compound.

Causality of Experimental Choices:

-

Copper(I) Catalyst: Copper(I) salts are essential for the single-electron transfer process that initiates the radical mechanism of the Sandmeyer reaction.[3]

-

Trifluoromethylating Agent: TMSCF₃ is a commonly used and relatively stable source of the trifluoromethyl nucleophile.

-

Inert Atmosphere: An inert atmosphere is recommended to prevent oxidation of the copper(I) catalyst and to minimize side reactions.

Reaction Mechanism: Sandmeyer Trifluoromethylation

The Sandmeyer reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[3]

Caption: Simplified mechanism of the Sandmeyer trifluoromethylation.

The mechanism involves the following key steps:

-

Single Electron Transfer (SET): The copper(I) species donates an electron to the diazonium salt, leading to the formation of an aryl radical and the release of nitrogen gas.

-

Radical Capture: The aryl radical then reacts with the copper(II)-trifluoromethyl complex.

-

Product Formation and Catalyst Regeneration: The trifluoromethyl group is transferred to the aryl radical, forming the final product and regenerating the copper(I) catalyst.

Data Summary

| Parameter | Expected Value |

| Molecular Formula | C₈H₅Cl₂F₃ |

| Molecular Weight | 229.03 g/mol |

| Appearance | Colorless to pale yellow oil or solid |

| Purity (post-chromatography) | >98% |

| Yield (overall) | 60-80% (reported for similar reactions) |

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.4-7.6 (m, 2H, Ar-H), 2.4 (s, 3H, CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | Signals expected in the aromatic region (120-140 ppm), a quartet for the CF₃ carbon, and a signal for the methyl carbon (~20 ppm) |

| Mass Spectrometry (EI) | M⁺ at m/z 228, 230, 232 (isotopic pattern for 2 Cl atoms) |

Conclusion

The described two-step synthesis of this compound from 2,3-dichloro-6-methylaniline offers a robust and efficient route to this valuable compound. The pathway relies on well-understood and scalable reactions, making it suitable for both laboratory-scale synthesis and potential industrial applications. The key to a successful synthesis lies in the careful control of reaction conditions, particularly temperature during the diazotization step, and the use of an effective trifluoromethylating system in the Sandmeyer reaction. This guide provides the necessary theoretical and practical framework for researchers to confidently approach the synthesis of this and related fluorinated aromatic molecules.

References

-

Wikipedia. (2023). Sandmeyer reaction. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 2,3-Dichloro-6-methylaniline. Retrieved from [Link]

-

Academax. (n.d.). Synthesis of 2,6-Dichloro-3-Methylaniline. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

-

BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved from [Link]

-

Ruhr-Universität Bochum. (n.d.). Sandmeyer Trifluoromethylthiolation. Retrieved from [Link]

- Google Patents. (n.d.). US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers.

-

ResearchGate. (n.d.). Synthesis of 2,6-dichloro-3-methylaniline. Retrieved from [Link]

- Google Patents. (n.d.). CN112358404A - Preparation method of 2-chloro-6-methylaniline.

-

Supporting Information TBAB-Catalyzed Cascade Reactions: Facile Synthesis of 1-Trifluoromethyl-3. (n.d.). Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

DTIC. (n.d.). SYNTHESIS OF p-TRIFLUOROMETHYL-TOLUENE AND 3,6-BIS(TRIFLUOROMETHYL) PHENANTHRENE USING SULFUR TETRAFLUORIDE. Retrieved from [Link]

- Google Patents. (n.d.). CN102079688B - Method for preparing 2,3-dichlorotoluene.

-

Organic Chemistry Portal. (n.d.). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

Sources

An In-depth Technical Guide to 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Nomenclature

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene is a substituted aromatic compound with the chemical formula C₈H₅Cl₂F₃.[1] Precise communication in research and development necessitates a thorough understanding of its various synonyms and identifiers.

Systematic and Common Names:

The nomenclature of this compound can vary, leading to potential ambiguity. The primary IUPAC name is this compound.[1] However, it is also recognized by other systematic names, including:

These variations arise from different numbering conventions of the benzene ring substituents.

Registry Numbers and Database Identifiers:

To ensure unambiguous identification, several key registry numbers are assigned to this compound:

These identifiers are crucial for database searches and regulatory compliance.

Physicochemical Properties: A Foundation for Application

Understanding the physicochemical properties of this compound is fundamental to its application in synthesis and drug design. These properties influence its reactivity, solubility, and pharmacokinetic behavior in potential drug candidates.

| Property | Value | Source |

| Molecular Weight | 229.02 g/mol | PubChem[1] |

| Molecular Formula | C₈H₅Cl₂F₃ | PubChem[1] |

| XLogP3 | 4.4 | PubChem[1] |

| Exact Mass | 227.9720400 Da | PubChem[1] |

| Monoisotopic Mass | 227.9720400 Da | PubChem[1] |

The high XLogP3 value indicates significant lipophilicity, a critical parameter in drug design that affects membrane permeability and distribution.[4] The trifluoromethyl group, in particular, is a key contributor to this property and is often incorporated into drug candidates to enhance metabolic stability and binding affinity.[4][5]

Synthesis and Mechanistic Insights

The synthesis of this compound and related structures often involves multi-step processes. A common precursor for similar compounds is 3,4-dichlorotoluene.[2] One patented method describes the reaction of 3,4-dichlorotoluene with carbon tetrachloride in the presence of anhydrous aluminum chloride to yield dichlorotrifluoromethyltoluenes.[6][7]

Illustrative Synthetic Pathway:

While specific, publicly available, detailed synthesis protocols for this compound are limited, a general understanding can be derived from related transformations. The introduction of the trifluoromethyl group can be a challenging synthetic step.

Caption: Generalized synthetic logic for producing trifluoromethylated dichlorotoluenes.

The choice of trifluoromethylating agent and reaction conditions is critical for achieving high yield and regioselectivity. The electron-withdrawing nature of the chlorine atoms and the directing effects of the methyl group on the benzene ring will influence the position of the trifluoromethylation.

Role in Drug Development and Research

Substituted trifluoromethylated benzenes are crucial building blocks in medicinal chemistry. The trifluoromethyl group can significantly alter a molecule's electronic properties, lipophilicity, and metabolic stability, making it a valuable moiety in drug design.[4]

Case Study: Precursor to Biologically Active Molecules

While direct applications of this compound in approved drugs are not prominently documented in the public domain, its structural motifs are present in various compounds investigated for therapeutic potential. For instance, related structures like 3,4-dichloro-2-nitro-6-(trifluoromethyl)toluene are explored as precursors for protein kinase inhibitors.[6]

The strategic placement of chloro, methyl, and trifluoromethyl groups on the benzene ring allows for fine-tuning of a molecule's interaction with biological targets. The dichloro substitution pattern, for example, can influence binding pocket interactions and metabolic resistance.

Workflow for Utilizing as a Synthetic Intermediate:

Caption: Workflow illustrating the use of the title compound in drug discovery.

Safety and Handling

As with any halogenated organic compound, proper safety precautions are paramount when handling this compound. While specific toxicity data for this compound is not extensively available, related compounds such as 3,4-dichlorobenzotrifluoride are classified with health hazards.[8] Researchers should consult the Safety Data Sheet (SDS) from the supplier and handle the compound in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

Conclusion

This compound is a valuable, albeit specialized, chemical intermediate. Its unique substitution pattern offers a versatile platform for the synthesis of complex organic molecules. For researchers in drug development, a deep understanding of its properties and reactivity is essential for leveraging its potential in the creation of novel and effective therapeutics. The continued exploration of synthetic methodologies and applications of such fluorinated building blocks will undoubtedly fuel future innovations in medicinal chemistry.

References

-

This compound | C8H5Cl2F3. PubChem. Available from: [Link]

-

1,2-DICHLORO-4-(TRIFLUOROMETHYL)BENZENE | CAS 328-84-7. Molbase. Available from: [Link]

-

3,4-Dichlorobenzotrifluoride | C7H3Cl2F3. PubChem. Available from: [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Available from: [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. Available from: [Link]

- Preparation of dichlorotrifluoromethyltoluenes including novel isomers. Google Patents.

Sources

- 1. This compound | C8H5Cl2F3 | CID 14745915 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,4-Dichloro-6-(trifluoromethyl)toluene | 74483-51-5 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jelsciences.com [jelsciences.com]

- 6. benchchem.com [benchchem.com]

- 7. US4876404A - Preparation of dichlorotrifluoromethyltoluenes including novel isomers - Google Patents [patents.google.com]

- 8. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,3-Dichloro-6-(trifluoromethyl)toluene characterization

An In-Depth Technical Guide to the Characterization of 2,3-Dichloro-6-(trifluoromethyl)toluene

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,3-Dichloro-6-(trifluoromethyl)toluene is a halogenated aromatic compound of significant interest as a key building block in the synthesis of advanced pharmaceutical and agrochemical agents. The precise arrangement of its chloro and trifluoromethyl substituents on the toluene scaffold imparts unique electronic and lipophilic properties, making it a valuable intermediate in drug design.[1][2] However, these same properties necessitate a rigorous and multi-faceted analytical approach to confirm its identity, purity, and overall quality. The presence of potential isomeric, process-related, and degradation impurities requires orthogonal analytical techniques to ensure the safety and efficacy of the final active ingredient.[3][4]

This guide provides a comprehensive framework for the characterization of 2,3-Dichloro-6-(trifluoromethyl)toluene. It moves beyond simple data reporting to explain the scientific rationale behind method selection, offering field-proven insights into creating a self-validating analytical workflow. We will cover chromatographic techniques for purity assessment, spectroscopic methods for structural elucidation, and an integrated strategy to ensure the highest degree of scientific integrity.

Foundational Profile: Properties and Safety

A thorough characterization begins with understanding the fundamental physicochemical and safety properties of the target molecule. This data informs everything from proper storage and handling to the selection of appropriate analytical conditions.

Core Compound Identifiers

Correctly identifying the molecule through universally accepted identifiers is the first step in any analytical protocol.

| Identifier | Value |

| Chemical Name | 2,3-Dichloro-6-(trifluoromethyl)toluene |

| CAS Number | 115571-59-0[5][6] |

| Molecular Formula | C₈H₅Cl₂F₃[5] |

| Molecular Weight | 229.03 g/mol [5] |

| Synonyms | 3,4-Dichloro-2-methylbenzotrifluoride[5] |

Physicochemical Data

The physical properties of the compound are critical for predicting its behavior in various analytical systems, particularly in chromatography.

| Property | Value | Rationale for Characterization |

| Appearance | Colorless to light-colored liquid | A simple but crucial first check for degradation or gross contamination. |

| Boiling Point | 108-110 °C @ 35 Torr[5] | High boiling point and thermal stability make it well-suited for Gas Chromatography (GC). |

| Density (Predicted) | 1.404 ± 0.06 g/cm³[5] | Useful for solvent compatibility assessments and preparation of standard solutions. |

| Storage Temperature | 2-8°C[5] | Indicates potential sensitivity to heat or light over time, informing proper long-term storage. |

GHS Safety and Handling Protocols

As a chlorinated and fluorinated aromatic compound, 2,3-Dichloro-6-(trifluoromethyl)toluene requires careful handling. Adherence to GHS classifications is mandatory for ensuring laboratory safety.

| Hazard Statement | Precautionary Code | Meaning & Rationale |

| H302 | - | Harmful if swallowed.[5] |

| H315 | P280 | Causes skin irritation.[5] Mandates the use of protective gloves. |

| H319 | P305+P351+P338 | Causes serious eye irritation.[5] Requires safety goggles and access to an eyewash station. |

| H335 | P261, P271 | May cause respiratory irritation.[5] All handling should be performed in a well-ventilated fume hood. |

Chromatographic Analysis: Purity and Impurity Profiling

Chromatography is the cornerstone for determining the purity of pharmaceutical intermediates. For a compound like 2,3-Dichloro-6-(trifluoromethyl)toluene, a dual-method approach using both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) provides a comprehensive impurity profile.[3][7]

The Orthogonal Approach: Why Both GC and HPLC?

-

Expertise & Experience: Relying on a single chromatographic method can be misleading. GC is excellent for volatile and thermally stable compounds and is ideal for identifying residual solvents and closely related volatile impurities.[8] However, it may not detect non-volatile degradation products or inorganic impurities. HPLC is complementary, adept at separating compounds based on polarity and is suitable for less volatile or thermally labile impurities that would decompose in a hot GC inlet.[9] Using both provides an orthogonal, and therefore more trustworthy, assessment of purity.

Workflow for Chromatographic Purity Assessment

Caption: Orthogonal workflow for purity determination.

Protocol: Purity by Gas Chromatography (GC-FID)

This protocol is designed to separate the main component from potential volatile impurities, such as isomers from the synthesis process or residual starting materials.

| Parameter | Specification | Rationale |

| GC System | Agilent 8890 or equivalent with FID | FID offers a wide linear range and robust response for hydrocarbons. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film (e.g., DB-5 or equivalent) | A non-polar 5% phenyl-methylpolysiloxane phase separates compounds primarily by boiling point, which is effective for isomers of substituted toluenes.[8] |

| Inlet Temp. | 250°C | Ensures rapid volatilization without thermal degradation. |

| Injection | 1 µL, Split ratio 50:1 | Prevents column overloading and ensures sharp peaks. |

| Carrier Gas | Helium or Hydrogen, constant flow @ 1.2 mL/min | Provides optimal separation efficiency. |

| Oven Program | 50°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min | A temperature ramp is essential for eluting both early (solvents) and late-eluting (higher boiling point impurities) components. |

| Detector Temp. | 300°C (FID) | Prevents condensation of analytes in the detector. |

| Data Analysis | Area percent calculation, excluding solvent peak | Standard method for reporting purity when response factors are similar. |

Protocol: Impurity Identification by GC-Mass Spectrometry (GC-MS)

To identify the impurities detected by GC-FID, the same method can be transferred to a GC-MS system. The mass spectrometer provides molecular weight and fragmentation data, allowing for structural elucidation of unknown peaks.[10][11]

-

Trustworthiness: The self-validating nature of this system comes from matching retention times between the GC-FID and GC-MS runs. A peak identified in the MS run must have a corresponding retention time in the primary FID purity analysis.

Spectroscopic Structural Elucidation

While chromatography determines purity, spectroscopy confirms that the main component is indeed 2,3-Dichloro-6-(trifluoromethyl)toluene. A combination of NMR, IR, and MS provides an unambiguous structural fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for definitive structure confirmation of organic molecules.[3][7] For this specific molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The aromatic region will show two doublets, corresponding to the two adjacent protons on the ring. The methyl group will appear as a singlet in the aliphatic region.

-

¹³C NMR: Will show 8 distinct carbon signals: one for the methyl group, one for the CF₃ carbon (split by fluorine), and six for the aromatic carbons.

-

¹⁹F NMR: This is a critical and highly specific test for fluorinated compounds. It should show a sharp singlet, as there are no adjacent protons or other fluorine atoms to cause splitting. Its chemical shift is characteristic of the CF₃ group in this electronic environment.[12]

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Key Features |

| ¹H | ~7.2-7.8 (Aromatic), ~2.5 (Methyl) | Two doublets in the aromatic region, one singlet for the methyl group. |

| ¹³C | ~120-140 (Aromatic), ~124 (CF₃, quartet), ~20 (Methyl) | All 8 carbons should be visible. The CF₃ carbon will show a characteristic quartet due to C-F coupling. |

| ¹⁹F | ~ -60 to -65 (relative to CFCl₃) | A single, sharp peak confirming the presence and environment of the trifluoromethyl group. |

Infrared (IR) Spectroscopy

FT-IR is a rapid and reliable technique for confirming the presence of key functional groups. It serves as an excellent identity check.

| Wavenumber (cm⁻¹) | Vibration Type | Significance |

| 3100-3000 | Aromatic C-H Stretch | Confirms the presence of the benzene ring. |

| 1600-1450 | Aromatic C=C Bending | Fingerprint region for the substituted toluene core. |

| 1350-1150 | C-F Stretch | Strong, characteristic absorbance confirming the CF₃ group. |

| 800-600 | C-Cl Stretch | Confirms the presence of chloro-substituents. |

Mass Spectrometry (MS)

When coupled with GC, MS not only helps identify impurities but also confirms the structure of the main peak. Electron Impact (EI) ionization will provide the molecular ion and a characteristic fragmentation pattern.

-

Expected Molecular Ion (M⁺): A cluster of peaks around m/z 228, 230, and 232, reflecting the isotopic distribution of the two chlorine atoms (³⁵Cl and ³⁷Cl).

-

Key Fragments: Loss of Cl (M-35), loss of CF₃ (M-69).

Integrated Characterization Workflow

A robust characterization is not a series of disconnected experiments but an integrated, logical flow where each step validates the next.

Logical Flow for Complete Compound Characterization

Caption: A self-validating workflow from sample receipt to final report.

Conclusion

The comprehensive characterization of 2,3-Dichloro-6-(trifluoromethyl)toluene is a critical activity that underpins its successful use in research and development, particularly within the regulated pharmaceutical industry. A simple purity value is insufficient; a deep understanding of the impurity profile, confirmed structural identity, and physicochemical properties is required.

By integrating orthogonal chromatographic techniques (GC and HPLC) with a suite of powerful spectroscopic methods (NMR, MS, and IR), scientists can build a complete and trustworthy profile of this key chemical intermediate. The workflows and protocols detailed in this guide provide a robust framework for achieving this, ensuring that the material meets the high standards of quality and safety demanded in modern drug development.

References

-

Method for Multiresidue Determination of Halogenated Aromatics and PAHs in Combustion-Related Samples. PubMed. [Link]

-

Summary of the workshop on recent advances in analytic techniques for halogenated aromatic compounds. PubMed. [Link]

-

How to detect the percentage of pharmaceutical intermediates?. Novasol Biotech. [Link]

-

Identity determination and purity testing. ChemCon GmbH. [Link]

-

Pharmaceutical Impurity Testing and Identification. Intertek. [Link]

-

Mass Spectrometric Analysis. Aromatic Halogenated Compounds. Analytical Chemistry. [Link]

-

Supporting Information for Silver-Catalyzed Decarboxylative Trifluoromethylation of α,β-Unsaturated Carboxylic Acids. Synfacts. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC - PubMed Central. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences. [Link]

Sources

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jelsciences.com [jelsciences.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. Pharmaceutical Impurity Testing and Identification [intertek.com]

- 5. 2,3-Dichloro-6-(trifluoromethyl)toluene | 115571-59-0 [amp.chemicalbook.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Identity determination and purity testing [chemcon.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]

- 10. Method for multiresidue determination of halogenated aromatics and PAHs in combustion-related samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. rsc.org [rsc.org]

3,4-Dichloro-2-methylbenzotrifluoride molecular weight

An In-Depth Technical Guide to the Molecular Properties of 3,4-Dichloro-2-methylbenzotrifluoride for Advanced Research Applications

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 3,4-Dichloro-2-methylbenzotrifluoride, a critical fluorinated building block in the pharmaceutical and agrochemical industries. Moving beyond a simple statement of its molecular weight, this document delves into the structural significance of this compound, its physicochemical properties, established synthetic pathways, and key applications. The central theme is to provide researchers, scientists, and drug development professionals with a foundational understanding of how the molecular characteristics of 3,4-Dichloro-2-methylbenzotrifluoride, anchored by its molecular weight, influence its reactivity, utility, and handling. This guide is structured to offer not just data, but actionable insights grounded in established scientific principles and methodologies.

Core Physicochemical Properties and Molecular Identity

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. For 3,4-Dichloro-2-methylbenzotrifluoride, the molecular weight is the cornerstone that informs stoichiometry, reaction kinetics, and analytical characterization.

The molecular formula of 3,4-Dichloro-2-methylbenzotrifluoride is C₈H₅Cl₂F₃, leading to a calculated molecular weight of 229.02 g/mol .[1] This value is pivotal for accurate reagent measurement in synthetic protocols and for the interpretation of mass spectrometry data during reaction monitoring and quality control. A summary of its key physicochemical properties is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 115571-59-0 | [1] |

| Molecular Formula | C₈H₅Cl₂F₃ | [1] |

| Molecular Weight | 229.02 g/mol | [1] |

| Appearance | Data not consistently available; related compounds are colorless to light yellow liquids or solids.[2][3][4] | |

| Boiling Point | Data not available for this specific isomer. Related compound 3,4-Dichlorobenzotrifluoride boils at 173-174 °C.[4][5] | |

| Melting Point | Data not available for this specific isomer. Related compound 3,4-Dichlorobenzotrifluoride melts at -13 to -12 °C.[4][5] | |

| Density | Data not available for this specific isomer. Related compound 3,4-Dichlorobenzotrifluoride has a density of 1.478 g/mL at 25 °C.[3] |

Molecular Structure and Its Implications for Reactivity and Application

The arrangement of substituents on the aromatic ring of 3,4-Dichloro-2-methylbenzotrifluoride is critical to its chemical behavior. The molecule consists of a benzene ring with two chlorine atoms at positions 3 and 4, a methyl group at position 2, and a trifluoromethyl (-CF₃) group.

Caption: Chemical structure of 3,4-Dichloro-2-methylbenzotrifluoride.

The trifluoromethyl group is a key feature, acting as a strong electron-withdrawing group. This property is highly sought after in drug development for several reasons:

-

Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -CF₃ group resistant to metabolic breakdown by cytochrome P450 enzymes.[6]

-

Increased Lipophilicity: The -CF₃ group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes.

-

Modified Acidity/Basicity: It can alter the pKa of nearby functional groups, influencing a drug candidate's solubility and binding characteristics.

The chlorine and methyl groups further modulate the electronic and steric properties of the ring, providing specific points for further chemical modification.

Synthesis and Manufacturing Overview

Understanding the synthesis of 3,4-Dichloro-2-methylbenzotrifluoride is crucial for assessing its purity, potential byproducts, and scalability. While specific protocols for this exact isomer are not widely published, analogous syntheses for related compounds like 3,4-Dichlorobenzotrifluoride are well-documented and typically involve a multi-step process. A common industrial route starts with a substituted toluene.[3][6][7]

A representative synthetic pathway often involves:

-

Side-Chain Halogenation: The methyl group of a dichlorotoluene precursor is halogenated, often through free-radical chlorination, to form a trichloromethyl group.[3][6]

-

Halogen Exchange (Fluorination): The trichloromethyl group is then converted to a trifluoromethyl group using a fluorinating agent like anhydrous hydrogen fluoride (HF).[3][5][6]

Caption: Generalized synthetic workflow for benzotrifluorides.

This process highlights the importance of rigorous purification and analytical validation to ensure the final product is free of residual starting materials or chlorinated intermediates.

Applications in Research and Development

3,4-Dichloro-2-methylbenzotrifluoride is primarily used as an intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2][3][4] Its utility stems from the desirable properties conferred by the trifluoromethyl group.[6][8]

Key Application Areas:

-

Pharmaceutical Synthesis: It serves as a building block for creating active pharmaceutical ingredients (APIs). The dichlorinated and trifluoromethylated benzene ring is a common scaffold in modern medicinal chemistry.

-

Agrochemical Development: This compound is a precursor for herbicides and insecticides. The lipophilicity and metabolic stability provided by the -CF₃ group can enhance the efficacy and environmental persistence of these products.[3]

-

Materials Science: Benzotrifluoride derivatives are also utilized in the development of specialty polymers and electronic materials due to their thermal stability and unique solvent properties.[4]

Analytical Characterization and Quality Control

For any research or development application, verifying the identity and purity of starting materials is a non-negotiable aspect of scientific integrity. The molecular weight of 229.02 g/mol is a key parameter in this validation process.

Standard Analytical Workflow:

-

Chromatographic Separation: Gas Chromatography (GC) is highly effective for analyzing volatile and semi-volatile compounds like this, separating the main component from impurities.[9] High-Performance Liquid Chromatography (HPLC) can also be employed.

-

Mass Spectrometry (MS): GC-MS is the gold standard for confirming the molecular weight. The mass spectrum will show a molecular ion peak corresponding to the calculated weight, confirming the compound's identity.[9][10]

-

Purity Quantification: Following separation, a Flame Ionization Detector (FID) in GC or a UV detector in HPLC is used to quantify the purity of the sample, ensuring it meets the stringent requirements for drug development or other sensitive applications.[9]

Caption: A typical analytical workflow for compound validation.

Safety, Handling, and Storage

Core Safety Directives:

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[11][12][13]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[11][13]

-

Storage: Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames. Keep containers tightly closed and store separately from incompatible materials such as strong oxidizing agents and bases.[11][12]

-

First Aid: In case of eye or skin contact, flush immediately with plenty of water for at least 15 minutes and seek medical attention.[11][13] If inhaled, move to fresh air.[11][13]

Conclusion

The molecular weight of 3,4-Dichloro-2-methylbenzotrifluoride (229.02 g/mol ) is more than a mere physical constant; it is the gateway to understanding the compound's comprehensive chemical identity and potential. For researchers in drug development and other advanced scientific fields, this value underpins every aspect of its use, from synthesis and purification to application and safety. By appreciating the interplay between its molecular structure, physicochemical properties, and synthetic accessibility, scientists can effectively leverage this valuable fluorinated intermediate to drive innovation in medicine, agriculture, and materials science.

References

- 3,4-Dichloro-2-Methyl-5-Nitrobenzotrifluoride. bouling chemical co., limited.

- 3,4-Dichloro-2-methylbenzotrifluoride. Synquest Labs.

- Application Note: A Multi-Step Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride. Benchchem.

- 3,4-Dichlorobenzotrifluoride. NIST WebBook.

- SAFETY D

- Application Note: Scale-Up Synthesis of 3,4-Dichlorobenzotrifluoride. Benchchem.

- 3,4-Dichlorobenzotrifluoride. Chem-Impex.

- Chemical Safety Data Sheet MSDS / SDS - 3,4-Dichlorobenzotrifluoride. ChemicalBook.

- SAFETY DATA SHEET.

- 3,4-Dichlorobenzotrifluoride 97 328-84-7. Sigma-Aldrich.

- SAFETY D

- Material Safety Data Sheet - 3,4-Dichlorobenzotrifluoride, 97%. Cole-Parmer.

- 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481. PubChem.

- Application Notes and Protocols: 3,4-Dichloro-2-fluorobenzotrifluoride in Fluorin

- CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride.

- analytical methods for detecting impurities in 3,4-Dichloro-2-fluorobenzodifluoride. Benchchem.

- overcoming low reactivity of 3,4-Dichloro-2-fluorobenzodifluoride. Benchchem.

Sources

- 1. CAS 115571-59-0 | 1800-7-22 | MDL MFCD06658275 | 3,4-Dichloro-2-methylbenzotrifluoride | SynQuest Laboratories [synquestlabs.com]

- 2. 3,4-Dichloro-2-Methyl-5-Nitrobenzotrifluoride Supplier China | Properties, Uses, Safety Data & Bulk Price [boulingchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 3,4-Dichlorobenzotrifluoride | C7H3Cl2F3 | CID 9481 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. CN103896728A - Method for preparing 3, 4-dichlorobenzotrifluoride - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic data of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene

An In-depth Technical Guide to the Spectroscopic Characterization of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy: A Window into the Proton Environment

The ¹H NMR spectrum is expected to be relatively simple, revealing two distinct aromatic proton signals and one aliphatic methyl signal. The chemical shifts are influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl groups and the electron-donating nature of the methyl group.

Predicted ¹H NMR Data

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ 7.5 - 7.7 | d | ~ 8-9 | H-5 |

| ~ 7.3 - 7.5 | d | ~ 8-9 | H-6 |

| ~ 2.4 - 2.6 | s | N/A | -CH₃ |

Causality Behind Predictions: The two aromatic protons, H-5 and H-6, are ortho to each other, which will result in a doublet for each signal with a typical ortho-coupling constant of 8-9 Hz. H-5 is deshielded by the adjacent trifluoromethyl group, and is therefore expected to appear at a lower field (higher ppm) than H-6. The methyl group protons are not coupled to any other protons, so they will appear as a singlet. Its chemical shift is in the typical range for a methyl group attached to an aromatic ring.

Experimental Protocol for ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a spectrometer with a field strength of at least 400 MHz for good signal dispersion.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

Data Acquisition:

-

Acquire the spectrum using a standard pulse sequence.

-

Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

.dot

Caption: Predicted ¹H NMR assignments and couplings.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum will provide a signal for each unique carbon atom in the molecule. The chemical shifts will be influenced by the attached atoms and the overall electronic environment.

Predicted ¹³C NMR Data

| Predicted Chemical Shift (δ, ppm) | Assignment | Notes |

| ~ 135-140 | C-3 | Attached to methyl group |

| ~ 132-136 | C-1 or C-2 | Attached to chlorine |

| ~ 130-134 | C-1 or C-2 | Attached to chlorine |

| ~ 128-132 (q, J ≈ 30-35 Hz) | C-4 | Attached to CF₃ |

| ~ 125-129 | C-6 | Aromatic CH |

| ~ 123-127 | C-5 | Aromatic CH |

| ~ 122-126 (q, J ≈ 270-275 Hz) | -CF₃ | Trifluoromethyl carbon |

| ~ 15-20 | -CH₃ | Methyl carbon |

Causality Behind Predictions: The carbons attached to the electronegative chlorine atoms (C-1 and C-2) will be deshielded and appear at a lower field. The carbon attached to the trifluoromethyl group (C-4) will also be deshielded and will appear as a quartet due to coupling with the three fluorine atoms. The trifluoromethyl carbon itself will appear as a quartet with a large coupling constant. The aromatic CH carbons (C-5 and C-6) will appear in the typical aromatic region, and the methyl carbon will be found at a high field.

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.6-0.7 mL of a deuterated solvent.

-

Instrument Setup:

-

Tune the probe for ¹³C observation.

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30).

-

-

Data Acquisition:

-

Set a spectral width that covers the entire expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

.dot

Caption: Influences on predicted ¹³C NMR chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100-3000 | Weak-Medium | Aromatic C-H Stretch |

| 2980-2850 | Weak | Aliphatic C-H Stretch (-CH₃) |

| 1600-1450 | Medium | Aromatic C=C Stretch |

| 1350-1100 | Strong | C-F Stretch (-CF₃) |

| 850-750 | Strong | C-Cl Stretch |

| 900-675 | Strong | Aromatic C-H Bend (out-of-plane) |

Causality Behind Predictions: The spectrum will be dominated by strong absorptions due to the C-F stretching of the trifluoromethyl group. The C-Cl stretches will appear in the fingerprint region. Aromatic C-H and C=C stretching bands will confirm the presence of the benzene ring, while the weak aliphatic C-H stretch will indicate the methyl group.

Experimental Protocol for Attenuated Total Reflectance (ATR)-IR Spectroscopy

-

Instrument Setup: Ensure the ATR crystal is clean.

-

Background Scan: Record a background spectrum of the empty ATR crystal.

-

Sample Application: Place a small amount of the solid or liquid sample directly onto the ATR crystal.

-

Data Acquisition: Acquire the sample spectrum.

-

Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Predicted Identity | Notes |

| 228/230/232 | [M]⁺ | Molecular ion peak with characteristic isotopic pattern for two chlorine atoms (approx. 9:6:1 ratio). |

| 213/215/217 | [M - CH₃]⁺ | Loss of the methyl group. |

| 193/195 | [M - Cl]⁺ | Loss of a chlorine atom. |

| 159 | [M - CF₃]⁺ | Loss of the trifluoromethyl group. |

Causality Behind Predictions: The molecular ion peak will be observed at an m/z corresponding to the molecular weight of the compound. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed for the molecular ion and any fragments containing chlorine. The most likely fragmentation pathways involve the loss of the substituents from the aromatic ring.

Experimental Protocol for Electron Ionization (EI)-Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or gas chromatography inlet.

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum.

Conclusion

The combination of NMR, IR, and mass spectrometry provides a powerful and self-validating toolkit for the comprehensive characterization of this compound. This guide, based on established spectroscopic principles and data from closely related compounds, offers a robust predictive framework for researchers. By understanding the expected spectral data and the reasoning behind it, scientists can confidently identify this molecule and ensure its purity, a critical step in any chemical research and development endeavor.

References

A comprehensive list of references to authoritative sources for the spectroscopic data of related compounds and fundamental principles will be provided upon the availability of experimental data for the target molecule. For general principles and data of similar compounds, researchers are encouraged to consult the following invaluable resources:

-

NIST Chemistry WebBook: A comprehensive source for chemical and physical data, including mass spectra and IR spectra for a vast number of compounds. [Link]

-

Spectral Database for Organic Compounds (SDBS): A free online database containing a wealth of NMR, MS, IR, and Raman spectra. [Link]

-

PubChem: Provides extensive information on chemical substances, including physical and chemical properties, and links to relevant literature. [Link]

1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene 1H NMR chemical shifts

An In-Depth Technical Guide to the ¹H NMR Chemical Shifts of 1,2-Dichloro-3-methyl-4-(trifluoromethyl)benzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of this compound. In the absence of direct experimental data in publicly available databases, this document leverages established principles of NMR spectroscopy, substituent effects on aromatic systems, and predictive methodologies to offer a detailed interpretation of the expected chemical shifts, multiplicities, and coupling constants. Furthermore, this guide presents a robust, step-by-step protocol for the acquisition of a high-quality ¹H NMR spectrum for this compound, ensuring scientific integrity and reproducibility. Visual aids, including a logical workflow diagram, are provided to enhance understanding.

Introduction: The Significance of this compound

This compound is a polysubstituted aromatic compound with a unique arrangement of electron-withdrawing (chloro and trifluoromethyl) and electron-donating (methyl) groups.[1] Such molecules are of significant interest in medicinal chemistry and materials science, where precise structural elucidation is paramount for understanding their reactivity, biological activity, and physical properties. ¹H NMR spectroscopy is an indispensable tool for confirming the identity and purity of such compounds. The proton chemical shifts and coupling patterns provide a detailed fingerprint of the molecular structure.

This guide serves as a practical resource for researchers, offering a predictive analysis of the ¹H NMR spectrum and a detailed methodology for its experimental verification.

Predicted ¹H NMR Spectrum Analysis

The structure of this compound presents a fascinating case for ¹H NMR interpretation due to the interplay of its substituents.

Molecular Structure and Proton Environments:

The benzene ring has two aromatic protons and one methyl group, resulting in three distinct proton environments.

-

H-5: The proton at position 5.

-

H-6: The proton at position 6.

-

-CH₃: The methyl protons at position 3.

A. Predicted Chemical Shifts (δ)

The chemical shifts of the aromatic protons are predicted by starting with the standard chemical shift of benzene (approximately 7.3 ppm) and considering the additive effects of the substituents.[2]

-

Electron-Withdrawing Groups (EWGs): The two chlorine atoms and the trifluoromethyl (-CF₃) group are strong EWGs. They deshield nearby protons, causing their signals to shift downfield (to a higher ppm value).[3][4]

-

Electron-Donating Group (EDG): The methyl (-CH₃) group is a weak EDG, which shields nearby protons, causing an upfield shift (to a lower ppm value).[4]

Based on these principles:

-

H-5: This proton is ortho to the electron-withdrawing -CF₃ group and meta to a chloro group. The strong deshielding effect of the -CF₃ group is expected to dominate, shifting this proton significantly downfield.

-

H-6: This proton is ortho to a chloro group and meta to the -CF₃ group. It will also be deshielded, but likely to a lesser extent than H-5.

-

-CH₃ Protons: The methyl protons are situated between two electron-withdrawing chloro groups. This will cause a downfield shift compared to toluene (where the methyl protons are at ~2.3 ppm).

B. Predicted Multiplicities and Coupling Constants (J)

-

Aromatic Protons (H-5 and H-6): These two protons are on adjacent carbons (ortho to each other). They will exhibit spin-spin coupling, resulting in a doublet for each signal. The expected ortho coupling constant (³J_HH) is typically in the range of 7-10 Hz.

-

Methyl Protons (-CH₃): The methyl protons are not adjacent to any other protons, so they will appear as a singlet.

Summary of Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H-5 | ~ 7.6 - 7.8 | Doublet (d) | ~ 8 | Strongly deshielded by ortho -CF₃ group. |